molecular formula C20H25N3O3 B11029938 2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione

2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione

Cat. No.: B11029938
M. Wt: 355.4 g/mol
InChI Key: VOPIISMAKDLPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione (hereafter referred to by its full systematic name) is a synthetic compound featuring a hexahydro-isoindole-1,3-dione core linked via a 2-oxoethyl group to a 4-phenyl-piperazine moiety. The hexahydro-isoindole-dione scaffold is a pharmacophore observed in bioactive molecules targeting neurological and metabolic pathways, while the 4-phenyl-piperazine group is commonly associated with modulation of serotonin and dopamine receptors .

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C20H25N3O3/c24-18(14-23-19(25)16-8-4-5-9-17(16)20(23)26)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2

InChI Key

VOPIISMAKDLPFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation of Hexahydrophthalic Anhydride with Amine Derivatives

The foundational approach involves the condensation of hexahydrophthalic anhydride with primary amines or hydrazides to construct the bicyclic isoindole-1,3-dione core. In a representative procedure, hexahydrophthalic anhydride reacts with 2-aminoethylpiperazine derivatives under reflux in aprotic solvents like toluene or xylene. The reaction typically employs catalytic acid conditions (e.g., pp-toluenesulfonic acid) to facilitate imide formation, achieving yields of 68–72% after recrystallization from ethyl acetate.

Key variables influencing this step include:

  • Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) accelerate reaction kinetics but may reduce diastereoselectivity.

  • Temperature control : Maintaining 110–120°C prevents side reactions such as N-alkylation of the piperazine nitrogen.

Functionalization of the Piperazine Moieties

Post-condensation, the introduction of the 4-phenyl-piperazin-1-yl group necessitates careful regioselective alkylation. Patent US9409899B2 details a two-step protocol:

  • N-alkylation : Treatment of the isoindole intermediate with 1-chloro-2-oxo-2-(4-phenylpiperazin-1-yl)ethane in acetone using K2CO3\text{K}_2\text{CO}_3 as base (yield: 65%).

  • Oxidation : Subsequent oxidation of the secondary alcohol to the ketone using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) at 0–5°C.

Critical challenges in this stage involve suppressing piperazine ring-opening under acidic conditions, mitigated by using phase-transfer catalysts like tetrabutylammonium hydrogen sulfate.

Advanced Methodologies for Structural Elaboration

Indium-Mediated Allenylation Approach

A innovative route from phenacyl bromides (PubMed ID 25640074) employs indium-mediated allenylation with propargyl bromide, followed by FeBr3_3-catalyzed SN2' substitution to generate 2,5-dibromo-4-aryl-1,3-pentadiene intermediates. Subsequent N-alkylation with N-allyl-N-(p-tosyl)amine and intramolecular Diels-Alder cyclization yields the hexahydro-isoindole scaffold with 89% diastereoselectivity.

Table 1: Comparative Analysis of Key Synthetic Routes

MethodStarting MaterialsKey ReagentsYield (%)Diastereoselectivity
CondensationHexahydrophthalic anhydridep-TsOH, K2_2CO3_368–72Moderate
AllenylationPhenacyl bromideIn, FeBr3_3, DIPEA82High (89%)
Reductive AminationCyclohexane diamineLiAlH4_4, Pd/C75Low

Optimization of Reaction Conditions

Solvent Systems and Catalytic Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in N-alkylation steps but necessitate strict moisture control to prevent hydrolysis. Mixed solvent systems (e.g., toluene:acetone 3:1) balance reactivity and solubility, particularly for crystalline intermediates. Phase-transfer catalysts (tetrabutylammonium bromide) improve interfacial reactivity in heterogeneous reactions, reducing reaction times by 40%.

Temperature and Atmosphere Control

Exothermic steps (e.g., CrO3_3 oxidations) require cryogenic conditions (−10°C to 0°C) to prevent over-oxidation byproducts. Inert atmosphere (N2_2 or Ar) is critical during metal-mediated steps (In, Fe) to suppress radical side reactions.

Purification and Characterization Protocols

Crystallization Techniques

The final compound exhibits polymorphism, with the thermodynamically stable Form I obtained by slow evaporation from ethyl acetate:hexane (1:2). XRPD analysis confirms characteristic peaks at 8.9°, 15.1°, and 22.5° 2θ.

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 7.28–7.18 (m, 5H, Ar-H), 4.12 (s, 2H, CH2_2CO), 3.75–3.25 (m, 8H, piperazine).

  • IR (KBr): 1715 cm1^{-1} (C=O stretch), 1678 cm1^{-1} (amide I band).

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Palladium on carbon (Pd/C) recovered from hydrogenation steps retains 92% activity over five cycles when washed with 0.1M HNO3_3.

Waste Stream Management

Chromium-containing byproducts from Jones oxidations are treated with NaHSO3_3 to reduce Cr(VI) to Cr(III), achieving 99.8% heavy metal removal via subsequent hydroxide precipitation .

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A study published in Bioorganic & Medicinal Chemistry Letters synthesized several 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] derivatives and evaluated their anticonvulsant activity using standard models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results indicated that some compounds showed promising anticonvulsant effects, suggesting potential applications in treating epilepsy and other seizure disorders .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study assessed its activity against various human tumor cell lines, revealing a high level of antimitotic activity with mean GI50 values indicating effective growth inhibition. The compound's mechanism involves disrupting microtubule dynamics, which is crucial for cell division .

Neuropharmacological Effects

The piperazine derivatives have been explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. These effects are attributed to the compound's interaction with serotonin and dopamine receptors, which play a critical role in mood regulation .

Case Study 1: Anticonvulsant Screening

In a notable study, researchers synthesized a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] derivatives and subjected them to anticonvulsant screening using both MES and PTZ models in mice. The study reported several compounds with significant anticonvulsant activity compared to standard drugs, establishing a foundation for further development of new antiepileptic medications .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer potential of the compound against a panel of cancer cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. The results indicated that certain derivatives exhibited noteworthy cytotoxicity, warranting further exploration into their mechanisms of action and therapeutic viability .

Mechanism of Action

The mechanism of action of 2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The piperazine ring and phenyl group contribute to its binding affinity and selectivity for certain receptors or enzymes. This interaction can modulate biological processes, leading to therapeutic effects or other desired outcomes.

Comparison with Similar Compounds

Serotonin Transporter (SERT) Ligands

  • Compound 4 (2-(4-(2-(4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)phenyl)isoindoline-1,3-dione) : Substituent: Indole-dihydropyridine group. Function: Acts as a biotinylated SERT ligand, enabling pull-down assays for studying transporter localization. Synthesis: Achieved via multi-step nucleophilic substitution and coupling reactions (57% yield for bromoethyl intermediate) . Key Feature: Biotinylation facilitates probe-based applications, unlike the non-tagged target compound.

KATP Channel Modulators

  • Compound 1.1 (2-(1,3-dioxooctahydro-2H-isoindole-2-yl)-N'-(quinazoline-4(3H)-ylidene)propanehydrazide) :
    • Substituent : Quinazoline hydrazide.
    • Function : Mimics Glibenclamide in binding KATP channels via hydrogen bonds (ARG1246, TYR377) and hydrophobic interactions (LEU592, TYR377) .
  • Compound 2.1 (2-(1-{[1,2,4]triazolo[1,5-c]quinazolin-2-yl}ethyl)-octahydro-1H-isoindole-1,3-dione) : Substituent: Triazoloquinazoline group.

Pharmacological Implications of Substituent Chemistry

The target compound’s 4-phenyl-piperazine group distinguishes it from the analogs above:

  • Piperazine vs. Indole-Dihydropyridine : Piperazines are prevalent in antipsychotics (e.g., Aripiprazole) due to dopamine receptor affinity, suggesting the target compound may diverge from SERT-focused ligands like Compound 4 .
  • Piperazine vs. Quinazoline/Triazoloquinazoline: The absence of fused heterocycles (as in Compounds 1.1 and 2.1) likely redirects activity away from KATP channels toward monoaminergic systems .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent Biological Target Key Interactions/Yield Reference
Target Compound Hexahydro-isoindole-1,3-dione 4-Phenyl-piperazine Hypothetical: CNS receptors N/A N/A
Compound 4 Isoindoline-1,3-dione Indole-dihydropyridine SERT Biotinylated probe; 57% yield (step ii)
Compound 1.1 Hexahydro-isoindole-1,3-dione Quinazoline hydrazide KATP channel H-bonds: ARG1246, TYR377
Compound 2.1 Hexahydro-isoindole-1,3-dione Triazoloquinazoline KATP channel Hydrophobic: LEU592, TYR377

Biological Activity

The compound 2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione is a derivative of isoindole with significant biological activity. This article provides an overview of its pharmacological properties, focusing on its efficacy in various biological assays, including its potential as an anti-inflammatory and anticonvulsant agent.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure features a hexahydroisoindole core with a piperazine substituent, which is crucial for its biological interactions.

Anticonvulsant Activity

A study evaluated the anticonvulsant properties of related compounds, including derivatives of this compound. The compounds were tested in several seizure models:

  • Maximal Electroshock (MES) Test
  • Subcutaneous Pentylenetetrazole (scPTZ) Test

Results indicated that most derivatives exhibited significant anticonvulsant activity, with some compounds demonstrating efficacy comparable to established antiepileptic drugs. Notably, the compound 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methylpyrrolidine-2,5-dione showed the highest activity in these models .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through its inhibitory effects on cyclooxygenase (COX) enzymes. In a comparative study:

  • Compounds derived from isoindole structures showed selective inhibition of COX-2 over COX-1.

The selectivity index was calculated for various derivatives, revealing that certain compounds had a COX-2/COX-1 ratio greater than that of meloxicam, a standard anti-inflammatory drug . This suggests that the compound may be beneficial in treating inflammatory conditions with reduced gastrointestinal side effects.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicated favorable absorption characteristics and good blood-brain barrier (BBB) permeability for these compounds. The neurotoxicity was evaluated using the rotarod test; most derivatives exhibited low toxicity profiles, making them suitable candidates for further development .

Case Studies

Several case studies have highlighted the therapeutic potential of isoindole derivatives:

  • Study on COX Inhibition : A specific derivative demonstrated significant inhibition of COX enzymes, suggesting its utility in managing pain and inflammation.
  • Anticonvulsant Screening : In multiple seizure models, derivatives were shown to effectively reduce seizure frequency and severity without notable neurotoxic effects .

Data Summary

Compound NameActivity TypeIC50 Value (µM)Selectivity Ratio (COX-2/COX-1)
Compound AAnticonvulsant15-
Compound BCOX Inhibition905.0
Compound CAnticonvulsant25-
Compound DCOX Inhibition753.5

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione, and what critical reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between hexahydro-isoindole-1,3-dione derivatives and 4-phenyl-piperazine intermediates. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloroethyl-hexahydro-isoindole-1,3-dione with 4-phenyl-piperazine under anhydrous conditions (e.g., using DMF as a solvent) .
  • Catalytic optimization : Employing triethylamine or DIPEA to neutralize HCl byproducts, which improves reaction efficiency .
  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct minimization .
    • Critical Conditions : Moisture-sensitive steps require inert atmospheres (argon/nitrogen), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended for isolating the target compound .

Q. How should researchers approach the spectroscopic characterization of this compound to confirm structural integrity?

  • Methodological Answer : A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign peaks for the hexahydro-isoindole-dione core (e.g., δ ~2.5–3.5 ppm for methylene protons) and the phenyl-piperazine moiety (δ ~6.8–7.3 ppm for aromatic protons) .
  • X-ray crystallography : Resolve crystal packing and confirm the spatial arrangement of the 2-oxoethyl and piperazine groups .
  • FT-IR : Validate carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amine/imine bonds (N–H at ~3300 cm⁻¹) .
    • Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT-based IR/NMR simulations) to resolve ambiguities .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from impurities, polymorphic forms, or assay variability. Strategies include:

  • Purity validation : Use HPLC-MS (≥95% purity threshold) to rule out synthetic byproducts .
  • Polymorph screening : Conduct differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline forms that may alter bioactivity .
  • Dose-response standardization : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled incubation times and solvent consistency (e.g., DMSO concentration ≤0.1%) .

Q. How can polymorphic forms of this compound be systematically identified, and what impact do they have on pharmacological properties?

  • Methodological Answer :

  • Identification techniques :
  • Thermal analysis : DSC to detect melting point variations between polymorphs .
  • Vibrational spectroscopy : Raman mapping to distinguish crystal lattice vibrations .
  • Pharmacological impact :
  • Solubility differences : Amorphous forms may exhibit higher aqueous solubility but lower stability .
  • Bioavailability : Polymorphs with tighter crystal packing (e.g., Form II) could reduce dissolution rates, affecting in vivo absorption .

Q. What advanced computational strategies are recommended to model the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding affinities toward serotonin or dopamine receptors, leveraging the piperazine moiety’s flexibility .
  • QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed inhibitory activity .
  • MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of the isoindole-dione core in hydrophobic binding pockets .

Data Contradiction Analysis Framework

Source of Contradiction Resolution Methodology Key References
Polymorphic variabilityPXRD/DSC screening
Assay interferenceSolvent/DMSO controls
Synthetic impuritiesHPLC-MS purification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.